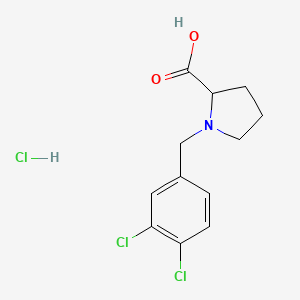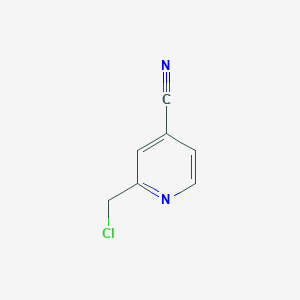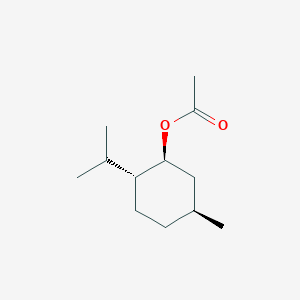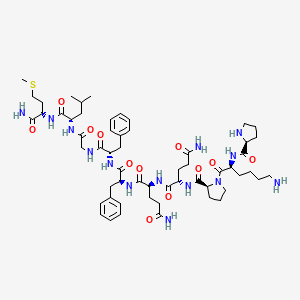
Substance P (2-11)
Vue d'ensemble
Description
Substance P (2-11) is a useful research compound. Its molecular formula is C57H86N14O12S and its molecular weight is 1191.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Substance P (2-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Substance P (2-11) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurological Role Substance P, an 11-amino-acid neuropeptide found in sensory neurons, plays a crucial role in the peripheral nervous system. It functions as a peptide neurotransmitter and significantly modulates inflammatory and immune responses. Specific high-affinity Substance P receptors, characterized kinetically and biochemically, mediate these effects. Cellular responses to Substance P include phosphatidyl inositol turnover, arachidonic acid metabolism, immunoglobulin synthesis, and enzyme production and secretion. Its modulation of inflammation is implicated in diseases like rheumatoid arthritis (McGillis, Mitsuhashi & Payan, 1990).
Immunological Impact Substance P has shown significant effects on lymphocyte traffic and lymph flow through peripheral lymph nodes in sheep. It influences both efferent lymph flow and the outputs of blast and small recirculating lymphocytes, suggesting the involvement of Substance P receptors in these processes. The peptide's role in pain impulse transmission and its local impact on lymphocyte traffic underline its diverse biological importance (Moore, Lami & Spruck, 1989).
Neurotransmitter Function Substance P has been identified as a potential neurotransmitter in the central nervous system. It is found in high concentrations in various brain regions and peripheral tissues. Research has shown that Substance P receptors mediate the primary actions of the peptide in these areas. The receptor's distribution in the urinary bladder, submandibular gland, striatum, and spinal cord aligns with known Substance P binding sites, emphasizing its neurotransmitter role (Hershey & Krause, 1990).
Physiological Actions Substance P's physiological actions have been observed in neurons of trigeminal root ganglia. Applications of Substance P induce reversible depolarizations, affecting membrane conductances. This complex ionic mechanism involving activation and deactivation of conductances highlights Substance P's significant role in neuronal response and neurotransmission (Spigelman & Puil, 1990).
Biochemical and Molecular Insights At the molecular level, Substance P's receptor is part of the G protein-coupled receptor superfamily. The receptor's expression in various tissues and its ligand binding properties, identified through Scatchard analysis and peptide displacement, provide insights into the biochemical pathways influenced by Substance P. This understanding aids in clarifying its regulatory roles in diverse biological processes (Hershey & Krause, 1990).
Psychological and Stress Responses Substance P's role has expanded beyond its initial identification as a pain transmitter. It is now understood as a modulator of nociception, signaling the intensity of noxious stimuli. This understanding, supported by genetic studies and the development of antagonists, redefines its central role in pathways involved in psychological stress (DeVane, 2001).
Propriétés
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUMOPZYRIFNRE-NVAZTIMOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H86N14O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1191.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





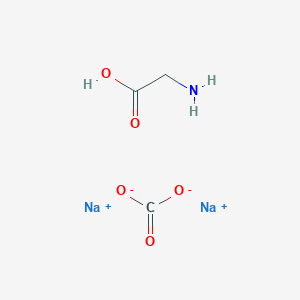
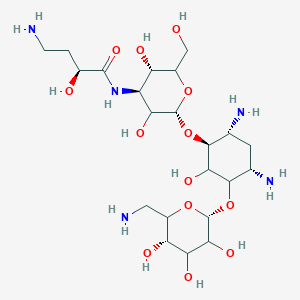


![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
